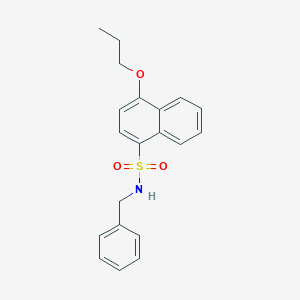

N-benzyl-4-propoxynaphthalene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-4-propoxynaphthalene-1-sulfonamide is a sulfonamide compound characterized by the presence of a benzyl group, a propoxy group, and a naphthalene ring. Sulfonamides are a class of compounds known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-propoxynaphthalene-1-sulfonamide typically involves the reaction of naphthalene sulfonyl chloride with benzylamine and propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:

- The intermediate product is then reacted with propanol in the presence of a base to yield this compound.

Naphthalene sulfonyl chloride: reacts with to form N-benzyl naphthalene sulfonamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzyl and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-benzyl-4-propoxynaphthalene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.

Comparison with Similar Compounds

Sulfamethazine: Another sulfonamide with similar antimicrobial properties.

Sulfadiazine: Used in combination with other drugs to treat infections.

Sulfanilamide: A basic sulfonamide structure used as a reference compound.

Uniqueness: N-benzyl-4-propoxynaphthalene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and propoxy groups attached to the naphthalene ring. These structural elements may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-benzyl-4-propoxynaphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- A naphthalene backbone

- A sulfonamide functional group

- A benzyl substituent

- A propoxy group

These structural components contribute to its pharmacological properties, influencing its interactions with biological targets.

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific molecular pathways. Notably, it has been studied for its role as an inhibitor of the NLRP3 inflammasome, a critical component of the immune response.

Inhibition of NLRP3 Inflammasome

The NLRP3 inflammasome is involved in the activation of inflammatory cytokines such as IL-1β. Studies have shown that compounds similar to this compound can selectively inhibit this inflammasome without significant cytotoxicity. For instance, a related compound demonstrated an IC50 value of 0.91 μM in inhibiting IL-1β production in J774A.1 cells, suggesting potent anti-inflammatory effects .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of sulfonamide derivatives against various cancer cell lines. For example, a library of compounds was evaluated for their effects on pancreatic cancer cells, revealing that several exhibited sub-micromolar potency while maintaining selectivity over non-cancerous cells . Such findings underscore the potential for therapeutic applications in oncology.

In Vivo Efficacy

In vivo studies have further elucidated the efficacy of these compounds. For instance, administration in animal models demonstrated significant suppression of IL-1β levels without affecting other pro-inflammatory cytokines like TNF-α, indicating a selective engagement with the NLRP3 pathway .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (μM) | Mode of Action |

|---|---|---|---|

| This compound | NLRP3 Inflammasome | 0.91 | Inhibition of IL-1β production |

| Related sulfonamide derivatives | Pancreatic cancer cells | < 1 | Induction of apoptosis |

| Benzyl-substituted carbamimidothioates | Human carbonic anhydrases | 38.5 - 92.5 | Enzyme inhibition |

Properties

IUPAC Name |

N-benzyl-4-propoxynaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-2-14-24-19-12-13-20(18-11-7-6-10-17(18)19)25(22,23)21-15-16-8-4-3-5-9-16/h3-13,21H,2,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZROJRGNQRVNHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.